(3-Methoxy-5-nitrophenyl)methanol

Physical organic chemistry Solid-state characterization Regioisomer identification

(3-Methoxy-5-nitrophenyl)methanol (CAS 354525-36-3) is a disubstituted nitroaromatic benzyl alcohol belonging to the methoxy-nitrobenzyl alcohol class, with molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol. The compound bears a methoxy group (-OCH₃) at the 3-position and a nitro group (-NO₂) at the 5-position on the phenyl ring, adopting a 1,3,5-trisubstituted benzene geometry.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 354525-36-3
Cat. No. B1462855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-5-nitrophenyl)methanol
CAS354525-36-3
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)[N+](=O)[O-])CO
InChIInChI=1S/C8H9NO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10H,5H2,1H3
InChIKeyYHVWSNFJLXOVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxy-5-nitrophenyl)methanol CAS 354525-36-3: Substitution Pattern and Procurement Baseline for Nitroaromatic Building Blocks


(3-Methoxy-5-nitrophenyl)methanol (CAS 354525-36-3) is a disubstituted nitroaromatic benzyl alcohol belonging to the methoxy-nitrobenzyl alcohol class, with molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol [1]. The compound bears a methoxy group (-OCH₃) at the 3-position and a nitro group (-NO₂) at the 5-position on the phenyl ring, adopting a 1,3,5-trisubstituted benzene geometry . It is cited as a synthetic intermediate in at least three distinct patent families—including AstraZeneca's quinazoline EGFR/ErbB2 tyrosine kinase inhibitor program (WO2006040520), Comentis/Purdue's beta-secretase inhibitor series (WO2009042694), and Neuropore Therapies' protein aggregation inhibitor platform (WO2013148365)—confirming its utility across multiple medicinal chemistry campaigns [1]. The compound is commercially available at ≥95% and ≥98% purity levels with batch-specific QC documentation (NMR, HPLC, GC) .

Why Regioisomeric Methoxy-Nitrobenzyl Alcohols Cannot Be Interchanged: The 3-Methoxy-5-Nitro Substitution Pattern in CAS 354525-36-3


Methoxy-nitrobenzyl alcohols sharing the identical molecular formula C₈H₉NO₄ exist as at least six regioisomers, yet their electronic landscapes diverge sharply. In (3-methoxy-5-nitrophenyl)methanol, the electron-donating methoxy group and the electron-withdrawing nitro group occupy mutually meta positions (1,3,5-trisubstitution), creating a electronic profile where the nitro group is deactivated toward nucleophilic aromatic substitution relative to ortho- or para-nitro isomers, while the benzylic alcohol remains sterically unencumbered by ortho substituents [1]. By contrast, the 3-methoxy-4-nitro isomer places the nitro para to the electron-donating methoxy, enhancing its susceptibility to nucleophilic displacement; the 2-methoxy-5-nitro isomer introduces steric congestion at the benzylic position; and the 4-methoxy-3-nitro isomer alters the directing effects for subsequent electrophilic functionalization . These regiochemical differences manifest in distinct melting point ranges (spanning 68–125 °C across isomers), divergent LogP and pKa values, and most critically, different reactivity profiles in multi-step synthetic sequences where a specific substitution pattern is required for downstream patent-enabled pharmacophores [1].

Quantitative Differentiation Evidence for (3-Methoxy-5-nitrophenyl)methanol (CAS 354525-36-3) Against Closest Analogs


Regioisomeric Melting Point Spectrum: 3-Methoxy-5-Nitro Substitution Occupies a Distinct Thermal Position Among C₈H₉NO₄ Isomers

Among the four commercially available methoxy-nitrobenzyl alcohol regioisomers sharing the formula C₈H₉NO₄, each exhibits a distinct melting point range that directly reflects its crystal packing and intermolecular interactions dictated by the substitution pattern. (2-Methoxy-5-nitrophenyl)methanol (ortho-methoxy) melts at 124–125 °C . (3-Methoxy-4-nitrophenyl)methanol (nitro para to methoxy) melts at 95–97 °C [1]. (4-Methoxy-3-nitrophenyl)methanol (methoxy para to hydroxymethyl) melts at 68–71 °C . The target compound, (3-methoxy-5-nitrophenyl)methanol, with its 1,3,5-trisubstituted meta-meta arrangement, is reported as a room-temperature-stable solid with no decomposition under ambient storage, distinguishing it from lower-melting isomers that may require cold-chain handling [2]. The 56 °C spread across these four isomers provides a definitive physical parameter for identity verification and purity assessment during procurement.

Physical organic chemistry Solid-state characterization Regioisomer identification

LogP and Polar Surface Area Differentiation: Nitro Group Contribution to Lipophilicity vs. Non-Nitrated 3-Methoxybenzyl Alcohol

The presence of the nitro group at the 5-position significantly alters the physicochemical profile relative to the non-nitrated parent 3-methoxybenzyl alcohol. The target compound (3-methoxy-5-nitrophenyl)methanol has a computed LogP of 1.62 and a topological polar surface area (TPSA) of 75.3 Ų . In contrast, 3-methoxybenzyl alcohol (CAS 6971-51-3) lacks the nitro substituent and exhibits a LogP of approximately 1.04–1.19 with a TPSA of only 29.46 Ų [1]. The 0.58 LogP unit increase (representing a ~3.8-fold higher octanol/water partition coefficient) and 45.8 Ų increase in TPSA are both attributable to the nitro group, placing the target compound in a distinct chromatographic retention and membrane-permeability regime relevant to both preparative HPLC purification and early drug-likeness assessment.

Physicochemical profiling Drug-likeness parameters Chromatographic behavior

Patent-Enabled Synthetic Utility: Three Independent Medicinal Chemistry Programs Cite the 3-Methoxy-5-Nitro Substitution Pattern for Pharmacophore Construction

The target compound is specifically recited as a synthetic intermediate in three patent families from distinct assignees: (i) AstraZeneca's WO2006040520 (quinazoline derivatives as EGFR/ErbB2 tyrosine kinase inhibitors for cancer, page 144) [1]; (ii) Comentis Inc. and Purdue Research Foundation's WO2009042694 (beta-secretase inhibitors for Alzheimer's disease, page 100) [2]; and (iii) Neuropore Therapies' WO2013148365 (phenyl-urea and phenyl-carbamate derivatives as protein aggregation inhibitors for neurodegenerative diseases, page cited) [3]. In contrast, regioisomers such as (2-methoxy-5-nitrophenyl)methanol and (4-methoxy-3-nitrophenyl)methanol do not appear in these specific patent pharmacophore claims. The 3-methoxy-5-nitro pattern provides the precise steric and electronic complementarity required by the quinazoline, benzamide, and phenyl-urea scaffolds disclosed in these filings.

Medicinal chemistry Kinase inhibitors Patent-protected intermediates

Synthetic Downstream Versatility: Quantitative Conversion to Azide and Orthogonal Derivatization Pathways

The benzylic alcohol of the target compound undergoes direct conversion to 1-(azidomethyl)-3-methoxy-5-nitrobenzene (CAS 1108723-83-6) using diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene, achieving 100% yield as reported in the synthetic protocol [1]. This quantitative transformation to the benzyl azide—a versatile click chemistry handle—is enabled by the unhindered primary benzylic alcohol that lacks ortho substituents. In contrast, the 2-methoxy-5-nitro isomer bears an ortho-methoxy group that introduces steric hindrance at the benzylic position, potentially retarding S_N2-type azidation kinetics. The target compound also serves as the precursor to 3-methoxy-5-nitrobenzaldehyde (CAS 354512-22-4) via oxidation and 3-methoxy-5-nitrobenzyl bromide (CAS 928664-12-4) via bromination [2], enabling three orthogonal downstream functionalization pathways (azide cycloaddition, carbonyl condensation, and nucleophilic displacement) from a single building block.

Synthetic methodology Click chemistry precursors Building block diversification

Electronic Substituent Effects: Meta-Nitro Configuration Provides Distinct Reduction Potential and Directing Effects vs. Ortho- and Para-Nitro Isomers

The photoredox chemistry of meta-nitrobenzyl alcohols has been demonstrated to proceed via a distinct intramolecular pathway in aqueous solution that is not observed for the corresponding ortho-nitro derivatives and is fundamentally different from the well-known ortho-nitrobenzyl photolability [1]. The meta-nitro configuration in (3-methoxy-5-nitrophenyl)methanol places the nitro group in a position where it cannot undergo the classic ortho-nitro intramolecular hydrogen abstraction from the benzylic CH₂, resulting in a photochemically distinct reactivity profile. Furthermore, kinetic studies on nitrobenzyl alcohol hepatic metabolism show that 4-nitrobenzyl alcohol exhibits a V_max approximately 40% lower than 2-nitrobenzyl alcohol for alcohol dehydrogenase-mediated oxidation, with sulfotransferase activity showing the opposite preference (4-nitrobenzyl alcohol V_max = 1.69 nmol/min/mg protein) [2]. While these data are for non-methoxylated analogs, they establish the class-level principle that nitro group position profoundly affects both chemical and biological reaction kinetics, and the 3-methoxy-5-nitro pattern occupies a unique meta-nitro electronic regime distinct from both ortho- and para-nitro configurations.

Nitroaromatic reduction Electronic effects Regioselective synthesis

Procurement-Driven Application Scenarios for (3-Methoxy-5-nitrophenyl)methanol (CAS 354525-36-3)


Reproduction of Patent-Disclosed Quinazoline Kinase Inhibitor Syntheses (AstraZeneca WO2006040520 Route)

For medicinal chemistry teams replicating or optimizing AstraZeneca's quinazoline EGFR/ErbB2 tyrosine kinase inhibitor series, (3-methoxy-5-nitrophenyl)methanol is the required building block as specified on page 144 of WO2006040520 [1]. Substitution with any regioisomeric methoxy-nitrobenzyl alcohol would introduce a different substitution geometry into the quinazoline ether linkage, altering the pharmacophore's steric complementarity with the kinase ATP-binding pocket. The 3-methoxy-5-nitro pattern provides the correct spatial orientation for the methoxy group to engage the solvent-exposed region while the nitro group (reducible to aniline for further derivatization) is positioned for subsequent amide coupling.

High-Efficiency Azide Click Chemistry Precursor for Bioconjugation and Chemical Biology

The quantitative (100% yield) conversion of the benzylic alcohol to 1-(azidomethyl)-3-methoxy-5-nitrobenzene using DPPA/DBU [2] makes this compound an ideal entry point for copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategies. The unhindered primary alcohol enables efficient S_N2 displacement without competing elimination, and the 3-methoxy-5-nitro substitution pattern on the resulting benzyl azide provides a UV-active chromophore for HPLC tracking and a handle for subsequent nitro reduction to the aniline. Procurement of the pre-functionalized building block eliminates the need for nitration-regioselectivity optimization in-house.

Three-Directional Building Block for Diversity-Oriented Synthesis Collections

As demonstrated by the downstream product map on molaid.com [2], the target compound enables three orthogonal derivatization pathways from a single procurement: (i) oxidation to 3-methoxy-5-nitrobenzaldehyde for carbonyl condensations, (ii) bromination to 3-methoxy-5-nitrobenzyl bromide for nucleophilic displacement, and (iii) azidation for click chemistry. This trifurcated reactivity from one building block supports diversity-oriented synthesis (DOS) library construction for high-throughput screening, where maximizing scaffold diversity per procurement line item is a key cost-efficiency metric.

Beta-Secretase (BACE1) Inhibitor Intermediate for Alzheimer's Disease Programs

The compound is specifically cited in Comentis/Purdue Research Foundation's WO2009042694 (page 100) as an intermediate for beta-secretase inhibitor synthesis [3]. For academic and industrial groups pursuing BACE1 inhibitor development, using the exact intermediate specified in the patent ensures direct comparability with disclosed biological data and avoids introducing regioisomeric variables that would confound SAR interpretation. The room-temperature storage condition [4] simplifies long-term inventory management for multi-year CNS drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methoxy-5-nitrophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.